molecular formula C11H10BrCl2NO B8430128 2-Bromo-6-chloro-4-(1-chloroethyl)-3-ethoxybenzonitrile

2-Bromo-6-chloro-4-(1-chloroethyl)-3-ethoxybenzonitrile

Cat. No. B8430128
M. Wt: 323.01 g/mol
InChI Key: UKEYRVXTXLLCST-UHFFFAOYSA-N
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Patent
US09199982B2

Procedure details

Cyanuric chloride (0.11 g, 0.59 mmol) was dissolved in N,N-dimethylformamide (3 mL, 40 mmol). After stirring for a few minutes, a solution of 2-bromo-6-chloro-3-ethoxy-4-(1-hydroxyethyl)benzonitrile (150 mg, 0.49 mmol) in methylene chloride (3 mL, 50 mmol) was added. The resulting mixture was stirred at room temperature overnight. The reaction was partitioned between water and dichloromethane. The organic layer was washed with sat. NaHCO3 solution, water, brine, dried over MgSO4, and concentrated. The crude product was purified by flash column chromatography, eluting a gradient of 0-30% EtOAc/Hexane to give 2-bromo-6-chloro-4-(1-chloroethyl)-3-ethoxybenzonitrile (0.12 gm, 75%) as a semisolid, LCMS calculated for C11H10BrCl2NO m/z=323.9, 320.9; found: (poor ionization).
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C(Cl)=NC(Cl)=NC=1[Cl:3].CN(C)C=O.[Br:15][C:16]1[C:23]([O:24][CH2:25][CH3:26])=[C:22]([CH:27](O)[CH3:28])[CH:21]=[C:20]([Cl:30])[C:17]=1[C:18]#[N:19].C(Cl)Cl>>[Br:15][C:16]1[C:23]([O:24][CH2:25][CH3:26])=[C:22]([CH:27]([Cl:3])[CH3:28])[CH:21]=[C:20]([Cl:30])[C:17]=1[C:18]#[N:19]

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=C(C#N)C(=CC(=C1OCC)C(C)O)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between water and dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3 solution, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography
WASH
Type
WASH
Details
eluting a gradient of 0-30% EtOAc/Hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C#N)C(=CC(=C1OCC)C(C)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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